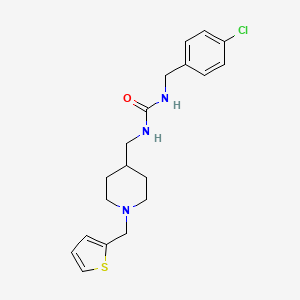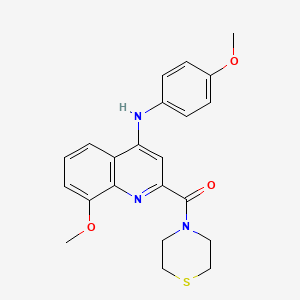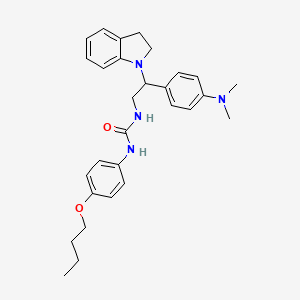
1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea, also known as BPIE, is a synthetic compound that has been widely studied in the scientific community due to its potential applications in various fields. BPIE is a urea derivative that has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects.
Scientific Research Applications
Corrosion Inhibition Performance
1,3,5-Triazinyl urea derivatives, closely related to the chemical structure of interest, have demonstrated effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study conducted by Mistry et al. (2011) investigated compounds similar in structure and found them to be efficient in reducing corrosion, indicating the potential application of similar urea derivatives in industrial corrosion protection. This indicates the possibility of similar applications for 1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea in corrosion inhibition.(Mistry, Patel, Patel, & Jauhari, 2011)
Urotensin-II Receptor Agonist
A compound with a structure related to the chemical was identified as a nonpeptidic agonist of the urotensin-II receptor. Croston et al. (2002) discovered that 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride shows selective activity at the human UII receptor, which suggests potential pharmacological research applications and drug development for similar compounds.(Croston et al., 2002)
Antihypertensive Activity
Compounds containing a structure related to 1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea were evaluated for antihypertensive activity by Kreighbaum et al. (1980). These studies highlighted the potential of such compounds in developing treatments for hypertension, due to their beta-adrenergic receptor antagonist and vasodilating activity.(Kreighbaum et al., 1980)
Antioxidant and Enzyme Inhibitory Properties
A series of ureas derived from phenethylamines, which are structurally related to the compound , were synthesized and evaluated for their antioxidant activities and inhibitory properties against various enzymes by Aksu et al. (2016). This research indicates the potential for similar compounds to be used in therapeutic applications due to their biological activities.(Aksu et al., 2016)
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O2/c1-4-5-20-35-26-16-12-24(13-17-26)31-29(34)30-21-28(23-10-14-25(15-11-23)32(2)3)33-19-18-22-8-6-7-9-27(22)33/h6-17,28H,4-5,18-21H2,1-3H3,(H2,30,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVPLFUXPGTFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2945620.png)
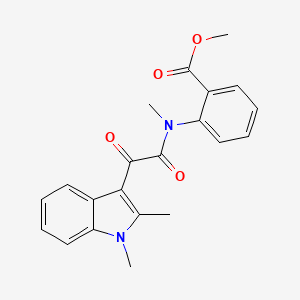
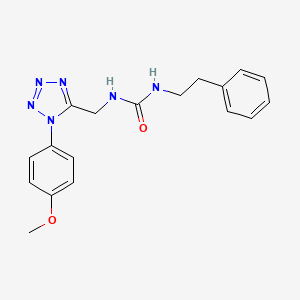
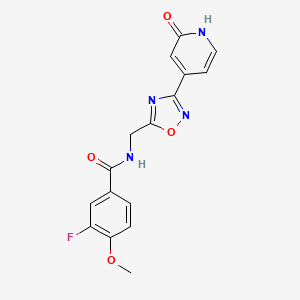
![N-[1-(1,5-Dimethylindol-3-yl)ethyl]but-2-ynamide](/img/structure/B2945624.png)
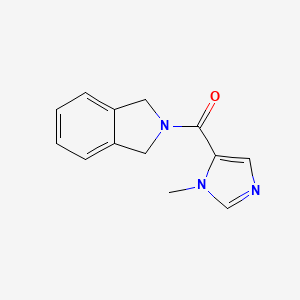
![tert-butyl 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2945627.png)
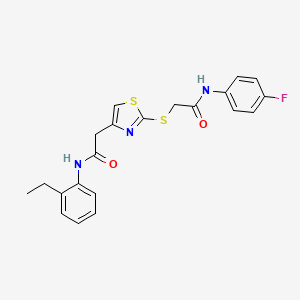
![[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride](/img/structure/B2945629.png)

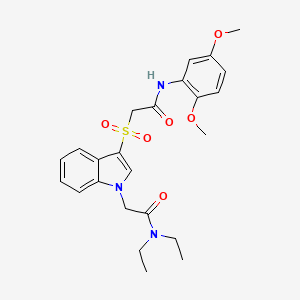
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2945634.png)
